7-Bromo-6-chloro-1-methyl-indazole
Description
Properties
IUPAC Name |
7-bromo-6-chloro-1-methylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-12-8-5(4-11-12)2-3-6(10)7(8)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIKVPVROYBHPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2Br)Cl)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Bromo 6 Chloro 1 Methyl Indazole and Its Analogs
Strategies for Indazole Core Formation
The construction of the bicyclic indazole ring system is the foundational step in the synthesis. Various cyclization strategies have been developed to achieve this, ranging from classical condensation reactions to modern metal-catalyzed processes.
A variety of cyclization reactions have been established for the synthesis of the indazole nucleus. One effective method is the Cadogan reductive cyclization, which involves the condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines to form an ortho-imino-nitrobenzene intermediate. This intermediate then undergoes reductive cyclization, often promoted by a reducing agent like tri-n-butylphosphine, to yield substituted 2H-indazoles under mild conditions. acs.orgorganic-chemistry.org This one-pot approach is efficient and avoids the need to isolate intermediates. organic-chemistry.org
Another prominent strategy is N-N bond-forming oxidative cyclization. This method utilizes readily available 2-aminomethyl-phenylamines, which are cyclized to form the indazole ring. organic-chemistry.org The reaction conditions can be optimized to selectively produce different tautomeric forms of indazoles, including the 1H- and 2H-isomers. organic-chemistry.org
Classical approaches often involve the reaction of 2-halobenzonitriles with hydrazine (B178648). nih.gov For instance, the synthesis of 3-aminoindazoles can be achieved through the reaction of 2-fluorobenzonitriles or 2-chlorobenzonitriles with hydrazine via a nucleophilic aromatic substitution (SNAr) mechanism followed by cyclization. nih.gov This method is particularly relevant for preparing precursors to complex indazoles. A scalable, three-step approach to a substituted 1H-indazole has been reported starting from a trisubstituted benzene (B151609) derivative, which is first converted to an aldehyde, then a hydrazone, and finally cyclized via an intramolecular Ullmann reaction. thieme-connect.com
Other notable cyclization methods include:
1,3-Dipolar cycloadditions between diazo compounds and arynes. organic-chemistry.org
A metal-free, one-pot reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives . organic-chemistry.org
Silver(I)-mediated intramolecular oxidative C-H bond amination . nih.gov
The choice of method often depends on the desired substitution pattern and the availability of starting materials. For a compound like 7-Bromo-6-chloro-1-methyl-indazole, a strategy beginning with a pre-halogenated benzene derivative is often the most direct route. nih.gov
Table 1: Selected Cyclization Reactions for Indazole Core Formation
| Method Name | Key Reactants | Typical Reagents/Conditions | Product Type |
|---|---|---|---|
| Cadogan Reductive Cyclization | o-nitrobenzaldehydes, amines | Tri-n-butylphosphine | 2H-Indazoles |
| Oxidative Cyclization | 2-aminomethyl-phenylamines | (NH4)2MoO4, H2O2 | 1H-, 2H-, or 3H-Indazoles |
| Hydrazine Cyclization (SNAr) | 2-halobenzonitriles, hydrazine | Heat | 3-Aminoindazoles |
| Intramolecular Ullmann Reaction | Hydrazone from o-haloaldehyde | Copper catalyst, base | 1H-Indazoles |
Modern synthetic chemistry has increasingly utilized transition-metal catalysis to construct heterocyclic rings through C-H activation and functionalization. While rhodium(III) and cobalt(III) catalysts have been effectively used in C-H bond functionalization/cyclization cascades to form N-aryl-2H-indazoles from azobenzenes and aldehydes, palladium catalysis offers a complementary approach. nih.govacs.orgnih.gov
Palladium-catalyzed reactions can create indoles from 2-iodostyrenes through a process involving oxidative insertion of palladium into the aryl iodide bond, followed by vinyl C-H activation to form a palladacycle intermediate that is then aminated. organic-chemistry.orgnih.gov Although this example leads to indoles, the underlying principle of palladium-catalyzed intramolecular C-H amination is applicable to the synthesis of other nitrogen-containing heterocycles. nih.gov For instance, a palladium-catalyzed interannular C-H amination of biaryl amines has been developed to synthesize 2,2′-diaminobiaryls, showcasing the catalyst's ability to forge C-N bonds via C-H activation. rsc.org The application of such palladium-catalyzed C-H amination strategies directly to the formation of the indazole core represents a promising area for synthetic innovation.
Regioselective Halogenation Approaches for Bromine and Chlorine Incorporation
Introducing halogen atoms at specific positions on the indazole ring is crucial for tuning the molecule's properties and for providing synthetic handles for further functionalization. Achieving high regioselectivity is a significant challenge due to the multiple reactive C-H bonds on the indazole scaffold.
Direct C-H bromination of a pre-formed indazole ring is a common strategy. The choice of brominating agent and reaction conditions is critical for controlling the outcome. N-Bromosuccinimide (NBS) is a widely used reagent for the metal-free, direct halogenation of indazoles. nih.govrsc.orgresearchgate.net By carefully tuning the reaction conditions, such as solvent and temperature, it is possible to achieve selective mono- or poly-bromination. rsc.org
For example, an efficient C-H direct halogenation of 2H-indazoles using N-halosuccinimides (NXS, where X = Br or Cl) has been reported to produce mono-, poly-, and hetero-halogenated products in high yields. rsc.org Another technique involves ultrasound-assisted bromination, which can promote site-specific C-H cleavage. Using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source under ultrasound irradiation, indazoles can be selectively brominated at the C3 position in a short reaction time. rsc.orgresearchgate.net
Alternatively, the halogenation can be performed on the starting material before the indazole ring is formed. A practical synthesis for 7-bromo-4-chloro-1H-indazol-3-amine begins with the regioselective bromination of 2,6-dichlorobenzonitrile, which is then cyclized with hydrazine to form the desired di-halogenated indazole. nih.govresearchgate.net
The position of halogenation on the indazole ring is governed by a combination of electronic and steric factors. The inherent reactivity of the indazole C-H bonds (typically C3 > C5 > C7) can be modulated by existing substituents on the ring. nih.gov
Key factors for controlling regioselectivity include:
Directing Groups: The presence of certain functional groups on the indazole scaffold can direct incoming electrophiles to specific positions. For instance, substituting the indazole at the C4 position with an amide or sulfonamide group can direct bromination selectively to the C7 position. nih.gov
Reaction Conditions: Adjusting the stoichiometry of the halogenating agent, temperature, and solvent can favor one regioisomer over another. For example, metal-free halogenation of 2H-indazoles can be controlled to yield mono-halogenated products or be pushed towards poly-halogenation by modifying the conditions. nih.govrsc.orgresearchgate.net
Order of Halogenation: When introducing two different halogens, the order of addition is crucial. The synthesis of 3-bromo-7-chloro-2H-indazoles can be achieved by bromination followed by chlorination. Reversing the sequence (chlorination then bromination) can also be done, though yields may differ due to the relative activities of the halogenating agents and the C-H bonds. researchgate.net
Pre-halogenation Strategy: As mentioned, halogenating the aromatic precursor before cyclization offers an excellent method for controlling regiochemistry. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2-bromo-3,6-dichlorobenzonitrile via regioselective cyclization with hydrazine is a prime example of this powerful strategy. nih.govresearchgate.net
Table 2: Reagents and Conditions for Regioselective Halogenation of Indazoles
| Halogenating Agent | Target Position | Key Conditions/Features |
|---|---|---|
| N-Bromosuccinimide (NBS) | C3, C5, C7 | Metal-free; selectivity tuned by solvent and temperature. rsc.orgresearchgate.net |
| N-Chlorosuccinimide (NCS) | C3, C7 | Used for mono- or di-halogenation, often in sequence with NBS. rsc.orgresearchgate.net |
| DBDMH | C3 | Ultrasound-assisted, mild conditions, rapid reaction. rsc.orgresearchgate.net |
| Various | C7 | Directed by C4-substituents on NH-free indazoles. nih.gov |
N-Methylation Strategies for Indazole Derivatives
The final step in synthesizing this compound is the introduction of a methyl group onto one of the ring nitrogen atoms. The N-alkylation of indazoles is complicated by the presence of two nucleophilic nitrogen atoms (N-1 and N-2), which often leads to the formation of a mixture of regioisomers. rsc.orgresearchgate.net
The regioselectivity of methylation is highly dependent on the reaction conditions and the substitution pattern of the indazole. researchgate.netresearchgate.net
Under basic conditions , methylation typically yields a mixture of N-1 and N-2 isomers. The N-1 alkylated product is generally the thermodynamically more stable isomer, while the N-2 product is often favored under kinetic control. researchgate.netresearchgate.net For example, methylation of 6-nitro-1H-indazole with dimethyl sulfate in the presence of potassium hydroxide affords a nearly 1:1 mixture of the 1-methyl and 2-methyl products. researchgate.net
Under acidic conditions , alkylation often occurs selectively at the N-2 position. researchgate.netresearchgate.net
Under neutral conditions , the outcome is heavily influenced by the position of other substituents. For instance, methylation of 4-, 6-, and 7-nitroindazoles mainly gives the 2-methyl derivative, whereas 5-nitroindazole primarily forms the 1-methyl isomer. rsc.org
To achieve high regioselectivity for the desired 1-methyl isomer, specific reagents and thermodynamically controlled conditions are preferred. The use of trialkyl orthoformates has been shown to achieve regioselective synthesis of 2-alkyl-2H-indazoles through a proposed intramolecular rearrangement. connectjournals.com Conversely, to obtain the N-1 product, conditions that allow for equilibration to the more stable thermodynamic product are necessary. The relative stability of the 1H tautomer over the 2H tautomer for most indazoles suggests that thermodynamic control should favor N-1 substitution. researchgate.net
Table 3: Summary of N-Methylation Conditions and Outcomes for Indazoles
| Methylating Agent | Conditions | Predominant Product | Control Type |
|---|---|---|---|
| Dimethyl sulfate / KOH | Basic | Mixture of N-1 and N-2 | Mixed/None |
| Methyl iodide | Neutral or Basic | Mixture, influenced by substrate | Substrate/Kinetic |
| Methyl 2,2,2-trichloroacetimidate | Acidic (e.g., TfOH) | N-2 | Kinetic |
| Diazomethane / BF3·Et2O | Acidic Catalyst | N-1 (for 6-nitroindazole) | Thermodynamic |
Advanced Coupling Reactions in the Synthesis of this compound Derivatives
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. rsc.orglibretexts.org For dihalogenated substrates like this compound, the key challenge lies in achieving regioselective functionalization. The differential reactivity of the C-Br and C-Cl bonds provides a handle for selective and sequential transformations.
The Suzuki-Miyaura coupling is one of the most versatile methods for creating C(sp²)–C(sp²) bonds, owing to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives. libretexts.orgnih.gov In the case of dihalogenated indazoles, the inherent reactivity difference between halogens (I > Br > OTf > Cl) can be exploited to achieve regioselective coupling. wikipedia.orgtcichemicals.com
For this compound, the C7-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C6-Cl bond. This allows for selective Suzuki-Miyaura coupling at the C7 position under carefully controlled conditions. By employing a suitable palladium catalyst, ligand, and base, an aryl, heteroaryl, or vinyl group can be introduced at C7 while leaving the C6-chloro substituent intact for subsequent transformations. nih.gov
Following the initial coupling at C7, the less reactive C6-chloro position can be functionalized by employing more forcing reaction conditions, such as higher temperatures or more active catalyst systems. This sequential coupling strategy provides a powerful route to di-substituted indazole derivatives with distinct substituents at the C6 and C7 positions. Catalyst and ligand choice are critical in modulating reactivity and preventing side reactions like dehalogenation. nih.gov
| Halogen Position | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| C7-Br | Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100-140 | Good to Excellent |
| C7-Br | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | Good to Excellent |
| C6-Cl | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 100-120 | Moderate to Good |
| C6-Cl | PdCl₂(dppf) | dppf | Na₂CO₃ | DMF | 120-150 | Moderate |
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods can be employed to diversify the this compound scaffold.
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org Similar to the Suzuki coupling, the C7-Br bond of this compound can be selectively coupled with various alkynes under mild conditions, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgthieme-connect.demdpi.com This introduces an alkynyl moiety, which can serve as a versatile handle for further transformations. Coupling at the C6-Cl position would require more forcing conditions.
Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted olefins. organic-chemistry.orgyoutube.com This methodology can be applied to introduce alkenyl substituents at the C7 position of the indazole core. The reaction is typically performed in the presence of a palladium catalyst and a base, and its stereospecificity is a key advantage. youtube.com
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the introduction of primary or secondary amines at the halogenated positions. wikipedia.orgorganic-chemistry.org The higher reactivity of the C7-Br bond allows for selective amination at this position. Subsequent amination at the C6-Cl position can be achieved under more forcing conditions, providing access to various amino-substituted indazole derivatives. The choice of phosphine ligand is crucial for achieving high yields and accommodating a wide range of amine coupling partners. acsgcipr.orgyoutube.com
| Reaction | Typical Catalyst System | Coupling Partner | Key Features |
|---|---|---|---|
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne | Forms C(sp²)-C(sp) bonds; mild conditions for C-Br coupling. thieme-connect.denih.gov |
| Heck | Pd(OAc)₂ / PPh₃ | Alkene | Forms C(sp²)-C(sp²) bonds (alkenylation); stereospecific. organic-chemistry.orglibretexts.org |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP or Xantphos | Amine (R₂NH) | Forms C(sp²)-N bonds; wide scope of amine substrates. wikipedia.orglibretexts.org |
Functional Group Interconversion and Derivatization from this compound Precursors
The halogen atoms on the this compound scaffold serve as versatile synthetic handles for a wide range of functional group interconversions. The C7-bromo position is generally the more reactive site for transformations such as lithium-halogen exchange or metal-catalyzed reactions. This differential reactivity allows for selective derivatization.
At the C7-position, the bromo group can be converted into an organolithium or Grignard reagent, which can then be reacted with various electrophiles to introduce a wide array of substituents, including aldehydes, ketones, carboxylic acids, and alkyl or aryl groups.
The C6-chloro group is less reactive towards many metal-catalyzed reactions but can be a substrate for nucleophilic aromatic substitution (SNAr). libretexts.org SNAr reactions on electron-rich heterocyclic systems like indazole can be challenging. However, the reaction can be facilitated with strong nucleophiles at elevated temperatures. nih.govyoutube.com The presence of the N1-methyl group and the C7-substituent can influence the electronic properties of the ring and its susceptibility to nucleophilic attack. Common nucleophiles for SNAr include alkoxides, thiolates, and amines.
Process Development and Scale-Up Considerations for Indazole Synthesis
Transitioning the synthesis of indazole derivatives from laboratory scale to large-scale industrial production presents several challenges that require careful process development and optimization. rsc.orgnih.gov Key considerations include safety, cost-effectiveness, scalability, and regulatory compliance.
Safety: The synthesis of heterocyclic compounds, including indazoles, can involve hazardous reagents and energetic intermediates. For instance, the nitrogen-nitrogen bond within the indazole ring raises potential process safety concerns that must be evaluated through thermal stability studies. rsc.org Certain synthetic routes, like the Ullmann reaction, can also pose thermal hazard risks that need to be mitigated through careful control of reaction parameters. acs.org
Optimization and Scalability: A robust and scalable synthesis requires a thorough understanding of the reaction mechanism and the impact of various parameters on yield and purity. High-throughput experimentation (HTE) and statistical modeling are often employed to rapidly screen conditions and identify optimal, safe, and scalable protocols. acs.org Issues such as regioselectivity in N-alkylation or cross-coupling reactions must be consistently controlled on a larger scale. nih.govrsc.org The development of crystallization procedures is also critical for ensuring high purity of the final product without resorting to chromatography, which is often impractical for large-scale manufacturing. rsc.org
Green Chemistry: Modern process development emphasizes the use of environmentally benign solvents, minimizing waste, and using catalysts efficiently. nih.gov For instance, developing catalyst systems with high turnover numbers or those that can operate in greener solvents like water is highly desirable.
The development of a selective and scalable N1-alkylation method for indazoles is a prime example of process development, ensuring that the desired regioisomer is produced efficiently and safely on a large scale. rsc.orgnih.gov
Chemical Reactivity and Transformation Mechanisms of 7 Bromo 6 Chloro 1 Methyl Indazole
Reactivity of Halogen Substituents: Nucleophilic Substitution and Elimination Pathways
The presence of two distinct halogen atoms, bromine at C7 and chlorine at C6, on the indazole ring provides sites for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions:
The bromo and chloro substituents on the indazole ring are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. nih.govwikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org The relative reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, suggesting that the C7-Br bond would be more reactive than the C6-Cl bond. This differential reactivity could allow for selective functionalization at the C7 position.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govwikipedia.orgorganic-chemistry.org For 7-Bromo-6-chloro-1-methyl-indazole, a regioselective Suzuki-Miyaura reaction at the C7 position with an arylboronic acid could yield 7-aryl-6-chloro-1-methyl-indazoles. nih.gov
Table 1: Representative Suzuki-Miyaura Coupling of this compound
| Reactant | Coupling Partner | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Arylboronic acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6-Chloro-1-methyl-7-phenyl-indazole |
The Buchwald-Hartwig amination is another key palladium-catalyzed reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This reaction would allow for the introduction of various primary or secondary amines at the C7 or C6 position of the indazole core, leading to the synthesis of amino-substituted indazoles. Similar to the Suzuki coupling, selectivity for the C7 position is expected.
Table 2: Representative Buchwald-Hartwig Amination of this compound
| Reactant | Amine | Catalyst/Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Primary or Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 6-Chloro-1-methyl-7-(morpholin-4-yl)indazole |
While less common for aryl chlorides, under forcing conditions or with specialized catalyst systems, subsequent coupling at the C6-Cl position might be achievable, allowing for di-functionalization of the benzene (B151609) portion of the indazole.
Electrophilic Aromatic Substitution (EAS) on the Indazole Ring System
The indazole ring is an aromatic system that can undergo electrophilic aromatic substitution. chemicalbook.com The directing effects of the existing substituents (bromo, chloro, and the fused pyrazole (B372694) ring) will determine the position of substitution. The pyrazole ring is generally considered electron-withdrawing, which deactivates the benzene ring towards EAS. However, the N-methyl group is electron-donating. The halogen substituents are deactivating but ortho-, para-directing.
Given the substitution pattern of this compound, the remaining open positions on the benzene ring are C4 and C5. The directing effects of the substituents would need to be carefully considered to predict the outcome of EAS reactions like nitration or further halogenation. For instance, nitration would likely introduce a nitro group at one of these available positions, influenced by the electronic and steric environment. acs.org
Nucleophilic Addition Reactions Involving the Indazole Ring
Nucleophilic addition to the indazole ring itself is not a typical reaction pathway under standard conditions due to the aromaticity of the system. However, the reaction of N-unsubstituted indazoles with reagents like formaldehyde (B43269) to yield azolylmethanols is known. nih.govacs.org For this compound, the N1 position is already substituted with a methyl group, which would preclude such reactions at this nitrogen.
Reduction and Oxidation Reactions of the Compound and its Derivatives
Reduction Reactions:
The bromo and chloro substituents on the indazole ring are generally stable to many reducing agents. However, catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can sometimes lead to dehalogenation, particularly of aryl bromides. commonorganicchemistry.com
If a nitro group were introduced onto the ring via EAS, it could be readily reduced to an amino group. Common methods for the reduction of aromatic nitro groups include the use of metals in acidic media (e.g., Fe/HCl, SnCl₂) or catalytic hydrogenation (e.g., H₂/Pd/C). commonorganicchemistry.comnih.govscispace.comgoogle.com This two-step process of nitration followed by reduction is a common strategy for introducing an amino group onto an aromatic ring.
Table 3: Representative Reduction of a Nitro Derivative of this compound
| Starting Material | Reagent | Conditions | Product |
|---|---|---|---|
| 7-Bromo-6-chloro-1-methyl-X-nitro-indazole | Fe / HCl | Reflux | X-Amino-7-bromo-6-chloro-1-methyl-indazole |
Oxidation Reactions:
The indazole ring itself is relatively stable to oxidation. The N-methyl group could potentially be oxidized under harsh conditions, but this is not a common transformation. If other functional groups susceptible to oxidation were introduced onto the molecule, they would react according to their own chemical properties.
Metalation Reactions and Organometallic Intermediates
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. In indazoles, the nitrogen atoms of the pyrazole ring can direct metalation to adjacent positions. For 1-substituted indazoles, deprotonation at the C7 position is often favored. However, in this compound, the C7 position is blocked by a bromine atom.
An alternative approach is halogen-metal exchange, where the bromo or chloro substituent is replaced by a metal, typically lithium or magnesium. The greater reactivity of the C-Br bond compared to the C-Cl bond would likely allow for selective metalation at the C7 position upon treatment with an organolithium reagent like n-butyllithium at low temperatures. The resulting 7-lithio-6-chloro-1-methyl-indazole is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups at the C7 position.
Cyclization and Rearrangement Reactions Involving Indazole Scaffolds
The indazole scaffold can participate in various cyclization and rearrangement reactions, often leading to more complex heterocyclic systems. rsc.orgnih.govorganic-chemistry.orgacs.orgrsc.orgrsc.org For example, 1-arylindazolium salts can undergo rearrangement upon deprotonation to form substituted 9-aminoacridines. rsc.org While this compound itself is not an indazolium salt, derivatives could be prepared to undergo such transformations.
Furthermore, if functional groups are introduced that can react intramolecularly, a variety of cyclization reactions can be envisioned. For instance, the introduction of a carboxylic acid at a suitable position could lead to the formation of a lactam through intramolecular amidation with an adjacent amino group.
Advanced Spectroscopic and Structural Characterization of 7 Bromo 6 Chloro 1 Methyl Indazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
A ¹H NMR spectrum for 7-Bromo-6-chloro-1-methyl-indazole would be expected to provide key information. The spectrum would show distinct signals for the aromatic protons on the indazole ring system and a characteristic signal for the N-methyl group. The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, doublet), and coupling constants (J, in Hz) of the aromatic protons would be crucial for confirming the 7-bromo and 6-chloro substitution pattern. The N-methyl group would likely appear as a singlet, with its exact chemical shift helping to confirm its position at N1.
However, a search of available scientific literature and spectral databases did not yield specific experimental ¹H NMR data for this compound.
A ¹³C NMR spectrum provides information on the carbon framework of a molecule. For this compound, this analysis would reveal distinct signals for each of the unique carbon atoms in the indazole ring and the N-methyl group. The chemical shifts of the carbons directly bonded to the bromine and chlorine atoms would be significantly affected, providing further evidence for their positions.
Specific, experimentally determined ¹³C NMR data for this compound could not be located in the reviewed sources.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns.
HRMS provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental composition. For this compound (C₈H₆BrClN₂), HRMS would confirm the molecular formula by matching the experimental mass to the calculated exact mass, accounting for the isotopic distribution of bromine and chlorine.
Despite its importance for structural confirmation, published HRMS data for this compound was not found.
LC-MS combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is often used to analyze complex mixtures and confirm the presence and molecular weight of a target compound. In the context of synthesizing this compound, LC-MS would be a critical tool for monitoring reaction progress and verifying the mass of the product.
While the synthesis of related indazole derivatives often employs LC-MS for analysis, specific LC-MS reports detailing the retention time and mass spectrum of this compound are not available in the surveyed literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending from the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the indazole ring, and absorptions in the fingerprint region corresponding to the C-Br and C-Cl bonds.
An experimental IR spectrum for this compound could not be sourced from the available scientific databases and literature.
X-ray Crystallography for Solid-State Structure Determination and Molecular Geometry
Detailed Research Findings:
While specific crystallographic data for this compound is not publicly available, the expected structural features can be inferred from the analysis of closely related indazole derivatives. core.ac.uknih.gov The indazole core is an aromatic bicyclic system, and its geometry is anticipated to be largely planar. nih.gov The attachment of a methyl group at the N1 position confirms the 1H-indazole tautomeric form.
The molecular geometry would be characterized by the covalent bond distances and angles within the molecule. The C-Br and C-Cl bond lengths are expected to be within the typical range for such bonds on an aromatic ring. The internal angles of the fused pyrazole (B372694) and benzene (B151609) rings would reflect a slight distortion from ideal geometries due to the fusion and the presence of the bulky substituents.
To illustrate the type of data obtained from an X-ray crystallographic analysis, a hypothetical and representative set of crystallographic parameters for this compound is presented below.
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.54 |
| b (Å) | 12.31 |
| c (Å) | 9.78 |
| β (°) | 105.2 |
| Volume (ų) | 992.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.85 |
Note: The data in this table is illustrative and represents typical values for similar halogenated heterocyclic compounds. It is not the experimentally determined data for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. For aromatic systems like this compound, the primary electronic transitions observed are π → π* and n → π* transitions. cutm.ac.inyoutube.compharmatutor.org
Detailed Research Findings:
The UV-Vis spectrum of an indazole derivative is characterized by absorption bands that correspond to electronic transitions within the aromatic system. The indazole core itself gives rise to strong π → π* transitions, typically observed at shorter wavelengths. libretexts.org The presence of non-bonding electrons on the nitrogen atoms also allows for weaker n → π* transitions, which usually appear at longer wavelengths. pharmatutor.org
The substituents on the indazole ring—bromo, chloro, and methyl groups—are expected to modulate the absorption maxima (λmax). Halogen substituents on an aromatic ring generally cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. biointerfaceresearch.com This is due to the electron-donating effect of the halogen's lone pairs through resonance, which raises the energy of the highest occupied molecular orbital (HOMO). The methyl group, being an electron-donating group, would also contribute to a slight bathochromic shift.
Therefore, the UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) is expected to show one or more intense absorption bands in the range of 250-350 nm, corresponding to the π → π* transitions of the substituted benzindazole system. Weaker n → π* transitions might be observed at longer wavelengths, potentially overlapping with the π → π* bands.
An illustrative representation of the expected UV-Vis absorption data for this compound is provided in the table below.
| Solvent | λmax (nm) (Illustrative) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) (Illustrative) | Transition |
|---|---|---|---|
| Ethanol | 265 | 8,500 | π → π |
| Ethanol | 310 | 5,200 | π → π |
| Ethanol | 340 | 950 | n → π* |
Note: The data in this table is hypothetical and intended to be representative of the expected spectral features for a compound of this type. It is not the experimentally measured data for this compound.
Computational and Theoretical Investigations of 7 Bromo 6 Chloro 1 Methyl Indazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 7-Bromo-6-chloro-1-methyl-indazole. These methods can provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for understanding a molecule's chemical behavior.
For a molecule such as this compound, DFT calculations would be instrumental in understanding the influence of the bromo, chloro, and methyl substituents on the electronic properties of the indazole core. The positions of these substituents are expected to significantly modulate the electron distribution across the bicyclic ring system. nih.govmdpi.com For instance, the halogen atoms (bromine and chlorine) are electron-withdrawing through induction but can also participate in halogen bonding, which can be explored computationally. mdpi.com The methyl group, being electron-donating, would also alter the reactivity and stability of the molecule. rsc.org
A typical output from such a study would include the calculated energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. Furthermore, the mapping of the electrostatic potential onto the electron density surface can identify regions that are prone to electrophilic or nucleophilic attack.
Illustrative Data Table: Calculated Electronic Properties of a Substituted Indazole
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measures the polarity of the molecule |
| Electron Affinity | 1.5 eV | Energy released when an electron is added |
| Ionization Potential | 7.0 eV | Energy required to remove an electron |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. It does not represent actual calculated values for this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules. For this compound, these simulations could reveal its preferred conformations, flexibility, and interactions with its environment, such as a solvent or a biological receptor.
Conformational analysis would be the first step, identifying the low-energy spatial arrangements of the molecule. This is particularly relevant for understanding how the molecule might fit into a binding site of a protein. Following conformational analysis, MD simulations can provide a time-resolved trajectory of the molecule's movements. This can reveal the flexibility of the indazole ring system and the motion of its substituents. Such simulations are crucial for understanding how the molecule behaves in a biological context, for instance, when interacting with a protein. nih.gov
In studies of related kinase inhibitors, MD simulations have been used to assess the stability of the ligand-protein complex over time, providing insights into the binding mode and the key interactions that stabilize the complex. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Indazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery, aiming to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For indazole derivatives, which are known to exhibit a wide range of biological activities including kinase inhibition, QSAR models are invaluable for designing new, more potent compounds. nih.gov
A QSAR study on a series of indazole derivatives, which could include this compound, would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical model is then developed to relate these descriptors to the observed biological activity (e.g., IC50 values).
Such models can highlight the key structural features that are either beneficial or detrimental to the desired activity. For instance, a QSAR model might reveal that the presence of a halogen at a specific position on the indazole ring enhances binding affinity to a target protein. nih.gov
Illustrative Data Table: Descriptors Used in a QSAR Model for Indazole-Based Kinase Inhibitors
| Descriptor | Type | Correlation with Activity |
| LogP | Hydrophobic | Positive |
| Molecular Weight | Steric | Negative |
| Dipole Moment | Electronic | Positive |
| Number of Hydrogen Bond Donors | Electronic | Negative |
| Molecular Surface Area | Steric | Positive |
Note: This table is illustrative and presents typical descriptors and their potential correlation with biological activity in a QSAR study. The actual impact of each descriptor would depend on the specific biological target and the dataset of compounds.
Molecular Docking Simulations to Investigate Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. biotech-asia.org This method is widely used to understand the binding mode of potential drug candidates and to screen virtual libraries of compounds for their potential to bind to a specific target. derpharmachemica.com
For this compound, molecular docking simulations could be employed to predict its binding affinity and interactions with various biological targets, such as protein kinases, which are common targets for indazole-based inhibitors. mdpi.comnih.gov The simulation would place the molecule into the active site of the target protein and calculate a docking score, which is an estimate of the binding free energy.
The results of a docking study would visualize the binding pose of the molecule and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the protein. This information is crucial for understanding the basis of molecular recognition and for designing modifications to the ligand to improve its binding affinity and selectivity. researchgate.net
Illustrative Data Table: Molecular Docking Results for a Substituted Indazole in a Kinase Active Site
| Parameter | Value | Details |
| Docking Score | -8.5 kcal/mol | Estimated binding free energy |
| Hydrogen Bonds | 2 | With residues Asp123 and Glu145 |
| Hydrophobic Interactions | 5 | With residues Leu56, Val64, Ala87, Phe150, Leu152 |
| Halogen Bonds | 1 | Bromine atom with the backbone carbonyl of Gly120 |
| Interacting Residues | Asp123, Glu145, Leu56, Val64, Ala87, Phe150, Leu152, Gly120 | Key amino acids in the binding pocket |
Note: The data in this table is for illustrative purposes and represents a hypothetical docking result for a substituted indazole. It does not correspond to actual data for this compound.
Prediction of Reaction Pathways and Mechanistic Insights
Theoretical chemistry can also be used to predict the most likely pathways for chemical reactions and to provide detailed insights into their mechanisms. For the synthesis of this compound, computational methods could be used to model the reaction steps, calculate the activation energies for different potential pathways, and identify the structures of transition states and intermediates. reddit.com
For example, the N-methylation of a 7-bromo-6-chloro-1H-indazole precursor could proceed through different mechanisms depending on the reaction conditions. rsc.org DFT calculations can help to determine the most energetically favorable pathway, providing valuable information for optimizing the synthesis. beilstein-journals.org Similarly, the regioselectivity of halogenation reactions on the indazole ring can be rationalized and predicted using computational models that analyze the electron density and reactivity indices at different positions of the molecule. researchgate.net
Applications of 7 Bromo 6 Chloro 1 Methyl Indazole in Chemical Synthesis
Role as a Key Intermediate in the Construction of Complex Heterocyclic Systems
The inherent reactivity of the carbon-bromine bond, which is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, makes 7-Bromo-6-chloro-1-methyl-indazole an ideal substrate for sequential and site-selective modifications. This characteristic is crucial for the efficient assembly of intricate heterocyclic systems.
Chemists can selectively introduce aryl, heteroaryl, or alkyl groups at the 7-position via Suzuki-Miyaura, Stille, or other similar coupling reactions, while leaving the chloro substituent intact for subsequent transformations. This stepwise approach provides a controlled and predictable route to elaborate the indazole core, leading to the synthesis of poly-substituted heterocyclic compounds that would be challenging to access through other methods. The resulting complex structures are often investigated for their potential biological activities.
Utilization as a Building Block for Diversely Substituted Indazole Libraries
The demand for novel compounds in drug discovery and materials science has led to the development of diversity-oriented synthesis, a strategy aimed at the rapid generation of a wide range of molecular structures. This compound serves as an excellent starting point for the creation of diversely substituted indazole libraries.
The two distinct halogen handles allow for a combinatorial approach to library synthesis. For instance, a Suzuki-Miyaura coupling at the 7-position with a variety of boronic acids can be followed by a different coupling reaction, such as a Buchwald-Hartwig amination or a Sonogashira coupling, at the 6-position. This orthogonal reactivity enables the introduction of a wide array of substituents, leading to a large and diverse collection of indazole derivatives from a single, readily available precursor.
Below is an interactive table showcasing a hypothetical reaction scheme for the generation of a diversely substituted indazole library starting from this compound.
| Reaction Step | Reagent/Catalyst | Position of Substitution | Resulting Functional Group |
| 1. Suzuki-Miyaura Coupling | Arylboronic Acid / Pd Catalyst | 7 | Aryl |
| 2. Buchwald-Hartwig Amination | Amine / Pd Catalyst | 6 | Amino |
| 1. Sonogashira Coupling | Terminal Alkyne / Pd/Cu Catalyst | 7 | Alkynyl |
| 2. Heck Coupling | Alkene / Pd Catalyst | 6 | Alkenyl |
Precursor in the Synthesis of Structurally Diverse Molecular Scaffolds
Beyond the synthesis of substituted indazoles, this compound can act as a precursor to more complex, fused heterocyclic systems and other structurally diverse molecular scaffolds. The reactive sites on the indazole ring can participate in intramolecular cyclization reactions, leading to the formation of novel polycyclic architectures.
For example, after appropriate functionalization of the 7-position, the newly introduced group could be designed to react with the nitrogen atom at the 2-position or the methyl group at the 1-position, leading to the formation of novel ring systems fused to the indazole core. Similarly, the chloro group at the 6-position can be displaced by a nucleophile that subsequently participates in a cyclization reaction with a neighboring substituent. This versatility allows for the exploration of new chemical space and the generation of unique molecular frameworks with potential applications in various fields of chemical science.
Mechanistic Biological Studies of Indazole Derivatives, with Relevance to 7 Bromo 6 Chloro 1 Methyl Indazole
Molecular Interaction Profiling with Biological Macromolecules
The indazole scaffold is recognized in medicinal chemistry as a versatile pharmacophore, forming the core of numerous compounds with a wide array of biological activities. nih.govnih.govresearchgate.net These activities often stem from the specific interactions of substituted indazoles with biological macromolecules.
Indazole derivatives have been widely investigated as inhibitors of various enzymes, a property that underpins many of their therapeutic applications. nih.gov
The indazole core is a key structural motif in a number of kinase inhibitors. nih.gov Several anticancer drugs, including axitinib, niraparib, and pazopanib, feature an indazole scaffold and function by targeting kinases. nih.gov
Pim kinases: Certain 1H-indazole derivatives have been identified as potent pan-Pim kinase inhibitors. For instance, systematic optimization of a 3-(pyrazin-2-yl)-1H-indazole scaffold led to the discovery of compounds with strong activity against Pim-1, Pim-2, and Pim-3 kinases. nih.gov However, no specific data on the interaction of 7-Bromo-6-chloro-1-methyl-indazole with Pim kinases are publicly available.
VEGFR-2 kinase: The indazole-pyrimidine framework is a known scaffold for VEGFR-2 inhibitors. nih.gov While various derivatives have been synthesized and shown to possess inhibitory properties, specific studies on this compound's effect on VEGFR-2 kinase have not been reported.
Tyrosine and Threonine Kinases: Indazole derivatives have been successfully developed as inhibitors of both tyrosine and serine/threonine kinases. nih.govresearchgate.net For example, some derivatives have shown inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR). nih.gov Additionally, 2H-indazole derivatives have demonstrated potent inhibition of tropomyosin-related kinase TrkA. acs.org There is no specific information available regarding the modulation of tyrosine or threonine kinases by this compound.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a significant target in cancer immunotherapy due to its role in mediating immune suppression. nih.govnih.gov The 1H-indazole structure has been identified as a novel and important pharmacophore for the development of IDO1 inhibitors. nih.gov A series of 4,6-substituted-1H-indazole derivatives have been synthesized and shown to act as potent dual inhibitors of IDO1 and tryptophan 2,3-dioxygenase (TDO). nih.gov While patents exist for 1H-indazole derivatives as IDO inhibitors, specific inhibitory data for this compound against IDO1 are not documented in the available literature. google.comgoogle.com
Lactoperoxidase (LPO) is an enzyme with antimicrobial properties. A study investigating the effects of various indazole derivatives on bovine milk LPO found that all tested indazoles, including bromo- and chloro-substituted ones, exhibited strong inhibitory effects on the enzyme's activity. nih.gov The study calculated K_i values for these compounds, which ranged from 4.10 to 252.78 µM. nih.gov However, this compound was not among the compounds tested in this study, and therefore, its specific mechanism of LPO inhibition is unknown.
Indazole derivatives have been explored as inhibitors of other enzyme systems as well. For example, they have been investigated as inhibitors of bacterial Gyrase B and as selective inhibitors of HDAC6. researchgate.netnih.gov No studies specifically detailing the interaction of this compound with these or other enzyme systems are currently available.
The versatility of the indazole scaffold extends to its ability to interact with various receptors. For instance, 2H-indazole-3-carboxamide derivatives have been identified as potent antagonists of the prostanoid EP4 receptor. acs.org Additionally, some 1H-indazole derivatives have been developed as selective estrogen receptor degraders (SERDs). nih.gov There is no publicly available information on receptor binding studies conducted specifically with this compound.
Modulation of Biochemical Pathways
Indazole derivatives are recognized for their capacity to interact with and modulate a wide array of biochemical pathways, a characteristic that underpins their diverse pharmacological activities. nih.govnih.gov Many indazole-based compounds function as kinase inhibitors, targeting enzymes crucial for cellular signaling, proliferation, and survival. rsc.org Research has identified indazole derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), tyrosine kinases, and serine/threonine kinases. nih.govnih.gov For example, the 1H-indazole-3-amine structure is noted as an effective hinge-binding fragment for tyrosine kinases. nih.govmdpi.com
Another significant target is indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a role in immune system suppression. nih.gov Certain 4-amino and 3-hydrazide indazole derivatives have been reported as potent IDO1 inhibitors. nih.gov The indazole core is considered a bioisostere of the indole (B1671886) ring of tryptophan, the natural substrate for IDO1, allowing it to fit into the enzyme's active site. nih.gov Given that this compound possesses the core indazole scaffold, it could potentially interact with these or other enzymatic pathways, with its specific substitution pattern dictating its target affinity and selectivity.
Structure-Activity Relationship (SAR) Studies of Indazole Derivatives
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.gov Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
Influence of Halogen Substituents on Molecular Interactions
The presence, type, and position of halogen atoms on the indazole ring significantly influence molecular interactions and biological activity. nih.gov Halogen substituents can increase the binding affinity of a compound for its biological target, such as a protein or enzyme. nih.govmdpi.com This enhancement is often attributed to hydrophobic and steric effects. researchgate.net Studies on other heterocyclic compounds have shown that increasing the atomic number of the halogen (from fluorine to iodine) can gradually enhance binding affinity. nih.govmdpi.comresearchgate.net
In the case of this compound, the presence of two distinct halogens at positions C6 and C7 is a critical structural feature. The chloro group at C6 and the larger bromo group at C7 would be expected to form halogen bonds and hydrophobic interactions within a target's binding pocket, potentially increasing the compound's potency and modulating its selectivity profile compared to non-halogenated or mono-halogenated analogs. nih.govresearchgate.net SAR studies on some indazole derivatives have shown that substitutions at the C-5 and C-6 positions can have a significant effect on anti-proliferative activity. nih.govrsc.org
Table 1: Illustrative SAR of Halogenated Indazole Derivatives (Note: Data below is for representative indazole compounds from literature to illustrate principles, not for this compound specifically.)
| Compound Series | Substituent Variation | Observed Activity Trend | Reference |
|---|---|---|---|
| 1H-indazole-3-amine derivatives | R¹ at C-5 position: 3-fluorophenyl vs. 4-methoxyphenyl | The presence of a fluorine substituent was found to be important for antitumor activity against Hep-G2 cells. | nih.gov |
| Styryl indazole derivatives | R² substitution: 3,5-dimethoxystyryl vs. chloro-substituted 3,5-dimethoxystyryl | Adding a chlorine atom to the styryl moiety led to a reduction in antiproliferative potency. | rsc.org |
| 2-phenyl-2,3-dihydroquinazolin-4(1H)-ones | Phenyl ring substitution: H vs. F, Cl, Br | Binding affinity to human serum albumin (HSA) increased with halogen substitution, and the affinity was enhanced with the increasing atomic number of the halogen. | nih.govmdpi.com |
Role of N-Methylation in Biological Interaction
The alkylation of the indazole nitrogen atoms, creating either N-1 or N-2 isomers, is a critical determinant of biological activity. nih.gov The regioselectivity of this reaction is influenced by both steric and electronic effects of other substituents on the ring. nih.gov While the 1H-indazole tautomer is generally more thermodynamically stable, the formation of the N-2 regioisomer can be favored under certain conditions, such as with bulky substituents at the C-7 position. nih.gov
This compound is an N-1 methylated derivative. This specific substitution locks the molecule out of the N-1/N-2 tautomerism, presenting a fixed conformation for interaction with biological targets. The N-1 methyl group itself can participate in hydrophobic interactions within a binding site, and its presence dictates the orientation of the rest of the molecule, influencing which other substituents are positioned to make key contacts. Both N-1 and N-2 substituted indazoles are found in clinically relevant molecules, indicating that both isomers can be biologically active, though their specific targets and potencies often differ. nih.gov
Impact of Ring Substitutions on Target Binding
Beyond halogenation and N-methylation, other substitutions on the indazole ring are pivotal for target binding. SAR studies have demonstrated that substituents at the C3, C4, C5, and C6 positions play crucial roles in inhibitory activity. nih.gov For instance, in a series of IDO1 inhibitors, disubstituent groups at both the C4 and C6 positions were found to be critical for potent inhibition. nih.gov In other studies, modifications at the C3 and C5 positions were key to modulating activity against various cancer cell lines. nih.gov
The specific 6-chloro and 7-bromo substitution pattern of this compound places functional groups on the portion of the benzene (B151609) ring adjacent to the pyrazole (B372694) fusion. This positioning can influence the electronic properties of the entire ring system and provide specific interaction points for target binding. For example, a substituent at the C7 position can sterically influence the environment around the N-1 position, which is relevant for this compound. nih.gov
Cellular Mechanism of Action Studies (Excluding Clinical Outcomes)
The biological effects of indazole derivatives at the biochemical level translate into distinct cellular responses, most notably the induction of apoptosis and cell cycle arrest. nih.govnih.gov These mechanisms are central to the anti-proliferative effects observed for many compounds in this class.
Pathways of Cellular Modulation (e.g., Apoptosis, Cell Cycle)
Apoptosis: Many indazole derivatives exert their anti-cancer effects by triggering programmed cell death, or apoptosis. nih.govfrontiersin.org This is often achieved through the intrinsic mitochondrial pathway. nih.gov Key events include the modulation of Bcl-2 family proteins, such as the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. frontiersin.org This shift in balance leads to a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of effector caspases like caspase-3, which execute the final stages of cell death. frontiersin.org One study on an indazole derivative, compound 6o, found that it induced apoptosis in K562 leukemia cells, possibly by inhibiting Bcl-2 family members. nih.gov
Cell Cycle Arrest: In addition to apoptosis, indazole derivatives can halt cell proliferation by inducing cell cycle arrest. nih.govnih.govmdpi.com This prevents cancer cells from proceeding through the phases of division (G1, S, G2, M). frontiersin.org Depending on the specific compound and cell type, arrest can occur at different checkpoints. For example, some indazole derivatives cause an accumulation of cells in the G0/G1 or G2/M phase of the cell cycle. nih.govfrontiersin.org This arrest is often linked to the modulation of regulatory proteins. For instance, the p53 tumor suppressor protein, a critical regulator of the cell cycle and apoptosis, has been implicated in the mechanism of some indazole compounds. nih.gov
Given its structural features, this compound could plausibly exert its biological effects through these cellular mechanisms. Its specific pattern of halogenation and methylation would determine its molecular targets, which in turn would dictate the precise cellular response, be it cell cycle arrest at a particular phase or the activation of specific apoptotic pathways.
Table 2: Examples of Cellular Mechanisms for Indazole Derivatives (Note: Data below is for representative indazole compounds from literature to illustrate principles.)
| Compound/Derivative Class | Cell Line | Observed Cellular Effect | Associated Pathway/Markers | Reference |
|---|---|---|---|---|
| Tetrahydroindazolone-substituted benzamide (B126) (W-H4) | Acute Myeloid Leukemia (AML) cells | G0/G1 cell cycle arrest and apoptosis | Modulation of Bcl-2 family proteins, decrease in mitochondrial membrane potential, caspase activation. | nih.gov |
| 1H-indazole-3-amine derivative (6o) | K562 (Chronic Myeloid Leukemia) | Apoptosis and cell cycle arrest | Inhibition of Bcl-2 family members; p53/MDM2 pathway. | nih.gov |
| Dichloromethane fraction of Toddalia asiatica (containing alkaloids) | HT-29 (Colon Cancer) | G2/M cell cycle arrest and apoptosis | Activation of caspase-8, caspase-9, and caspase-3. | frontiersin.org |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The synthesis of polysubstituted indazoles often involves multi-step processes that may lack efficiency and generate significant waste. Future research should focus on developing greener and more streamlined synthetic pathways to 7-Bromo-6-chloro-1-methyl-indazole. Traditional methods might involve the cyclization of appropriately substituted hydrazones, but modern synthetic chemistry offers more elegant solutions.
Emerging strategies that warrant exploration include:
Photocatalysis: Visible-light-mediated reactions can enable C-H functionalization and C-N bond formation under mild conditions, potentially reducing the need for harsh reagents and protecting groups. researchgate.netacs.org
Flow Chemistry: Conducting key synthetic steps in a continuous flow reactor can enhance safety, improve reproducibility, and allow for rapid scalability, providing on-demand access to the compound. acs.org
Metal-Free Cycloadditions: Developing metal-free annulation reactions, for instance, from arynes and hydrazone derivatives, would circumvent the cost and toxicity associated with transition metal catalysts. nih.govnih.govrsc.org
Biocatalysis: The use of enzymes like nitroreductases to trigger indazole formation from nitrobenzylamine precursors represents a novel, highly sustainable approach that could be adapted for halogenated analogues. researchgate.net
A comparative analysis of a hypothetical traditional route versus a potential sustainable route is presented below.
Table 1: Comparison of Synthetic Paradigms for this compound
| Metric | Hypothetical Traditional Route | Proposed Sustainable Flow Chemistry Route |
|---|---|---|
| Key Transformation | Multi-step synthesis involving nitration, reduction, diazotization, and cyclization/alkylation. | C-H activation and photocatalytic N-N bond formation followed by methylation. |
| Number of Steps | 5-7 steps | 2-3 steps |
| Solvent/Reagent Use | High volumes of hazardous solvents and stoichiometric heavy metal reagents. | Minimal solvent use; catalytic reagents; potential for solvent recycling. |
| Atom Economy | Low to moderate | High |
| Energy Input | High (prolonged heating/cooling) | Low (ambient temperature, LED light source) |
| Scalability | Challenging, batch-to-batch variability | Readily scalable and reproducible |
Advanced Mechanistic Investigations into Chemical Reactivity
The electronic and steric effects of the bromine, chlorine, and methyl substituents on the indazole ring are not fully understood. Advanced mechanistic studies are crucial to predict and control the compound's reactivity. For instance, the regioselectivity of further substitutions on the heterocyclic core is a key question.
Future investigations should employ a combination of:
Computational Chemistry: Density Functional Theory (DFT) calculations can model reaction pathways, predict the stability of intermediates, and rationalize the regioselectivity of electrophilic or nucleophilic attacks. beilstein-journals.orgacs.org Such studies are vital for understanding phenomena like N-alkylation, where mixtures of N1 and N2 products are common in unsubstituted indazoles. beilstein-journals.orgbeilstein-journals.org
Kinetic Analysis: Detailed kinetic studies of reactions involving this compound can elucidate reaction orders, activation energies, and the influence of catalysts, providing a deeper understanding of the reaction mechanism.
Spectroscopic Monitoring: In-situ reaction monitoring using techniques like NMR and IR spectroscopy can help identify transient intermediates, such as those proposed in Cadogan or Davis-Beirut type reactions for other indazoles, providing direct evidence for proposed mechanisms. nih.gov
Integration of Multi-Omics Data for Deeper Mechanistic Insights in Biological Systems
Should this compound be explored for biological activity, a multi-omics approach would offer a holistic understanding of its mechanism of action. nih.govmdpi.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond identifying a single molecular target to understanding the compound's system-wide effects. nih.govmdpi.com This is particularly relevant as indazole derivatives are known to act on a wide range of biological targets, including protein kinases and enzymes involved in DNA repair. nih.govnih.gov
An integrated analysis could reveal:
How the compound alters gene expression (transcriptomics).
The resulting changes in protein levels and post-translational modifications (proteomics).
The subsequent impact on metabolic pathways (metabolomics).
This approach can help build comprehensive regulatory network models, identify novel biomarkers for the compound's activity, and predict potential off-target effects. mdpi.comnih.gov
Table 2: Potential Multi-Omics Data Integration Strategy
| Omics Layer | Technology | Potential Insights for this compound |
|---|---|---|
| Transcriptomics | RNA-Seq | Identification of up/down-regulated genes and pathways upon treatment. |
| Proteomics | Mass Spectrometry (MS) | Quantification of protein expression changes and identification of direct binding partners. |
| Phosphoproteomics | MS-based | Mapping of altered kinase signaling pathways. |
| Metabolomics | MS, NMR | Detection of shifts in cellular metabolism as a consequence of target engagement. |
Exploration of Indazole Scaffolds in Emerging Areas of Chemical Biology
The indazole scaffold is a cornerstone of medicinal chemistry, but its utility can be expanded into new domains of chemical biology. researchgate.net this compound could serve as a foundational structure for developing novel molecular tools.
Unexplored avenues include:
Chemical Probes: The bromine atom provides a handle for introducing photo-cross-linkers or affinity tags via reactions like Suzuki or Stille coupling. This would transform the molecule into a probe for identifying its cellular binding partners.
Targeted Protein Degraders (PROTACs): The indazole scaffold could be developed into a ligand for an E3 ubiquitin ligase or a protein of interest, forming one end of a PROTAC molecule designed to induce the degradation of a specific disease-causing protein.
Fragment-Based Lead Discovery (FBLD): As a well-defined heterocyclic fragment, this compound could be screened against a wide array of biological targets to identify initial hits for drug discovery programs. nih.gov
Design of Next-Generation Indazole Derivatives through Rational Approaches
Rational, structure-based design can be used to create derivatives of this compound with potentially superior properties. nih.gov By systematically modifying the substituents, researchers can fine-tune the molecule's potency, selectivity, and pharmacokinetic profile.
Future design strategies could focus on:
Structure-Activity Relationship (SAR) Studies: Replacing the bromine or chlorine with other halogens (fluorine, iodine) or functional groups (cyano, trifluoromethyl) to probe electronic and steric requirements for biological activity. nih.gov
Bioisosteric Replacement: Substituting the N-methyl group with other small alkyl or functionalized chains to modulate solubility and cell permeability.
Molecular Docking: Using computational models of target proteins to guide the design of derivatives that form optimal interactions with the binding site. nih.gov
Table 3: Hypothetical Next-Generation Derivatives and Design Rationale
| Derivative Name | Modification from Parent Compound | Rationale |
|---|---|---|
| 6-Chloro-1-methyl-7-(trifluoromethyl)-1H-indazole | Bromo at C7 replaced with CF3 | Enhance metabolic stability and binding affinity through electronic effects. |
| 7-Bromo-6-cyano-1-methyl-1H-indazole | Chloro at C6 replaced with Cyano | Introduce a potential hydrogen bond acceptor to improve target engagement. |
| 2-((7-Bromo-6-chloro-1H-indazol-1-yl)methyl)propan-1-ol | Methyl at N1 replaced with a hydroxy-isobutyl group | Improve aqueous solubility and introduce a vector for further conjugation. |
Q & A
Q. Key Considerations :
- Use anhydrous conditions to avoid hydrolysis of reactive intermediates.
- Optimize reaction time and temperature to minimize side products (e.g., di-brominated derivatives) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- : Identify aromatic protons (e.g., split patterns due to Br/Cl substituents) and the methyl group (singlet at δ ~2.8 ppm) .
- : Confirm quaternary carbons adjacent to halogens (e.g., C-Br at δ ~120–130 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 259.94 for CHBrClN) .
- X-ray Crystallography (if applicable): Resolve regiochemistry using SHELX software for refinement .
Advanced: How can substitution reactions at the 6-chloro position be optimized for derivatization?
Methodological Answer:
- Nucleophilic Aromatic Substitution (SNAr) :
- Conditions : Use polar aprotic solvents (DMF, DMSO) with catalysts like CuI. Replace Cl with amines or alkoxy groups at elevated temperatures (80–120°C) .
- Monitoring : Track reaction progress via disappearance of the Cl-proton signal (δ ~7.8 ppm).
- Challenges : Steric hindrance from the 1-methyl group may reduce reactivity. Mitigate by using bulky bases (e.g., DBU) to deprotonate intermediates .
Example :
Replacing Cl with NH yields 7-Bromo-6-amino-1-methyl-indazole, a precursor for bioactive analogs .
Advanced: How to resolve contradictions in reported yields for bromination reactions?
Methodological Answer:
Discrepancies often arise from:
- Reagent Purity : NBS purity (<95%) can reduce yields. Pre-purify via recrystallization .
- Reaction Stoichiometry : Excess HSO may protonate the indazole ring, altering reactivity. Optimize acid-to-substrate ratios (e.g., 1:10 for HSO) .
- Analytical Methods : Cross-validate yields using GCMS and qNMR to account for impurities .
Case Study :
In a bromination of 4-chloro-1-methyl-indazole, yields improved from 60% to 85% after optimizing NBS stoichiometry (1.05 eq.) and reaction time (12 h) .
Advanced: How to design bioactive analogs based on this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) Strategies :
- Halogen Replacement : Substitute Br with I or F to modulate electronic effects and binding affinity .
- Methyl Group Modification : Replace 1-methyl with cyclopropyl to enhance metabolic stability .
- Functionalization : Introduce sulfonamide or carboxylate groups at the 3-position for improved solubility .
Example :
5-Bromo-6-fluoro-3-methyl-1H-indazole showed enhanced kinase inhibition due to fluorine’s electronegativity .
Advanced: How to address regioselectivity challenges during bromination of chloro-methyl-indazole precursors?
Methodological Answer:
- Directing Groups : Use electron-withdrawing groups (e.g., NO) at specific positions to steer bromination to the 7-position .
- Solvent Effects : Non-polar solvents (e.g., CCl) favor electrophilic bromination at electron-rich aromatic positions .
- Computational Modeling : Predict regioselectivity using DFT calculations to map electron density distributions .
Advanced: What stability considerations are critical for handling this compound?
Methodological Answer:
- Storage : Store at 2–8°C in amber vials to prevent photodegradation. Use desiccants to avoid hydrolysis of the C-Br bond .
- Solution Stability : Prepare stock solutions in DMSO (10 mM) and use within 48 hours to prevent precipitation .
- Thermal Stability : Avoid heating above 150°C, as decomposition products (e.g., HBr) can form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
